molecular formula C6H5N3 B1612231 4H-Imidazo[4,5-C]pyridine CAS No. 272-96-8

4H-Imidazo[4,5-C]pyridine

Cat. No.: B1612231
CAS No.: 272-96-8
M. Wt: 119.12 g/mol
InChI Key: ULSJIWPCXCKOCV-UHFFFAOYSA-N
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Description

4H-Imidazo[4,5-C]pyridine is a heterocyclic compound formed by the fusion of an imidazole ring with a pyridine ring. This compound is part of the broader family of imidazopyridines, which are known for their unique chemical structure, versatile optical properties, and diverse biological attributes. The imidazo[4,5-C]pyridine core is bioisosteric to the purine nucleus, facilitating interactions with macromolecules such as DNA, RNA, and specific proteins .

Chemical Reactions Analysis

4H-Imidazo[4,5-C]pyridine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of imidazo[4,5-C]pyridine N-oxides, while reduction can yield various reduced derivatives.

Mechanism of Action

The mechanism of action of 4H-Imidazo[4,5-C]pyridine involves its interaction with specific molecular targets. For example, the compound acts as an S-adenosyl-L-homocysteine synthesis inhibitor and a histone methyltransferase EZH2 inhibitor . This interaction disrupts the synthesis of S-adenosyl-L-homocysteine, leading to various biological effects, including potential anti-cancer activity.

Comparison with Similar Compounds

4H-Imidazo[4,5-C]pyridine is part of a broader family of imidazopyridines, which includes:

  • Imidazo[4,5-B]pyridine
  • Imidazo[1,5-A]pyridine
  • Imidazo[1,2-A]pyridine

These compounds share a similar core structure but differ in the arrangement of the imidazole and pyridine rings. The unique arrangement in this compound gives it distinct chemical and biological properties, such as its bioisosteric resemblance to the purine nucleus .

Properties

IUPAC Name

4H-imidazo[4,5-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3/c1-2-7-3-6-5(1)8-4-9-6/h1-2,4H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULSJIWPCXCKOCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=NC=NC2=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50602154
Record name 4H-Imidazo[4,5-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50602154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

119.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

272-96-8
Record name 4H-Imidazo[4,5-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50602154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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